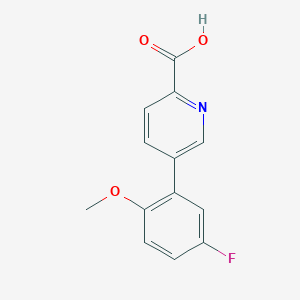
5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methoxyphenyl)picolinic acid (5-FMPPA) is an organic acid derived from the picolinic acid family. It is a white crystalline solid with a molecular weight of 214.15 g/mol. 5-FMPPA is an important building block for many organic synthesis reactions and has been widely used in scientific research for a variety of applications. The synthesis of 5-FMPPA is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis reactions, as a fluorescent dye for imaging and detection of biomolecules, and as a substrate for enzyme-catalyzed reactions. It has also been used as a probe for measuring the activity of various enzymes, as a fluorescent marker for cell tracking, and as a drug delivery vector.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% is not fully understood, but it is believed to involve the binding of the acid to various proteins and enzymes. This binding results in the inhibition of enzyme activity and can lead to the inhibition of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% are not fully understood, but it is believed to have a variety of effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and can be used in a variety of reactions. It is also a relatively stable compound and is not easily degraded by chemical or enzymatic reactions. However, it is also important to note that 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% can be toxic to human cells and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% in scientific research. One potential application is in the development of new drugs and therapies for cancer and other diseases. It could also be used in the development of new imaging techniques and as a fluorescent marker for cell tracking. Additionally, it could be used as a substrate for enzyme-catalyzed reactions and as a drug delivery vector. Finally, it could be used in the development of new diagnostic tools for the detection of various diseases.
Métodos De Síntesis
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% is a relatively straightforward process and can be achieved through a variety of methods. The most commonly used method involves the reaction of 5-fluoro-2-methoxyphenol with picolinic acid in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethyl acetate or dichloromethane at a temperature of around 90-100°C. The reaction yields a white crystalline solid that can be isolated and purified.
Propiedades
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)8-2-4-11(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIEVOOHJNQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














